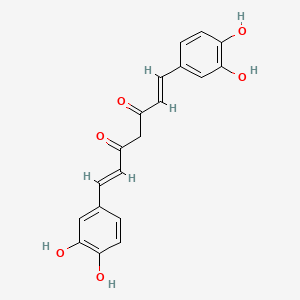

Di-O-demethylcurcumin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGQVZAISEIPG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873735 | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60831-46-1 | |

| Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Di-O-demethylcurcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-demethylcurcumin, a significant metabolite of curcumin (B1669340), has garnered increasing interest within the scientific community. As a member of the curcuminoid family, it shares the characteristic diarylheptanoid structure but is distinguished by the absence of methyl groups on its phenolic rings. This structural modification is believed to enhance its bioavailability and alter its biological activity, making it a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the synthesis, purification, and biological activity of this compound, with a focus on experimental protocols and quantitative data.

Chemical Synthesis of this compound

The primary route for obtaining this compound is through the demethylation of curcumin, a readily available and cost-effective starting material. Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl ethers.

Experimental Protocol: Demethylation of Curcumin using Boron Tribromide

This protocol is adapted from established methods for the demethylation of aryl methyl ethers.

Materials:

-

Curcumin (starting material)

-

Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve curcumin in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone (B3395972) bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide in dichloromethane to the cooled curcumin solution with constant stirring. The molar ratio of BBr₃ to curcumin is crucial and typically ranges from 2.5 to 4 equivalents to ensure complete demethylation of both methoxy (B1213986) groups.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Yield: The reported yields for the synthesis of curcumin and its symmetric analogs, which can be indicative for this type of reaction, can be high, with some methods achieving yields of up to 85%.[1]

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting material, mono-demethylated intermediates, and other byproducts. Therefore, a robust purification strategy is essential to obtain high-purity this compound. A combination of column chromatography and crystallization is commonly employed.

Column Chromatography

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a common choice for the stationary phase.[2]

Mobile Phase: A gradient elution system of hexane and ethyl acetate is often effective. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. A common starting point is a low percentage of ethyl acetate in hexane, gradually increasing to a higher concentration. Chloroform and methanol mixtures can also be used.[3]

High-Performance Liquid Chromatography (HPLC)

For analytical and semi-preparative scale purification, High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Typical HPLC Parameters for Curcuminoid Separation:

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid or formic acid to improve peak shape) is commonly used. An isocratic system with acetonitrile, methanol, and water (e.g., 40:20:40 v/v) has also been reported for the separation of curcuminoids.[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector at a wavelength between 420-430 nm |

Crystallization

Crystallization is an effective final step to obtain highly pure this compound.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent. Solvents such as acetone, isopropanol, or a mixture of acetone and 2-propanol have been shown to be effective for crystallizing curcuminoids.[5]

-

Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain the final pure product.

The purity of the final product can be assessed by HPLC, melting point determination, and spectroscopic methods.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the vinylic protons of the heptadienone chain, and the methylene (B1212753) protons. The absence of signals corresponding to methoxy groups (typically around 3.8-3.9 ppm in curcumin) is a key indicator of successful demethylation.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₉H₁₆O₆) would be at m/z 340.09.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound, like other curcuminoids, is known to possess significant anti-inflammatory properties, largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

In the canonical NF-κB pathway, the p50/p65 heterodimer is held in an inactive state in the cytoplasm by an inhibitory protein called IκBα.[7] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[7] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.

Curcumin and its analogs have been shown to inhibit NF-κB activation at multiple points in this pathway. A key mechanism is the inhibition of the IKK complex, which prevents the phosphorylation of IκBα.[8] By blocking IκBα degradation, curcumin and its derivatives effectively trap NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent gene transcription.

Quantitative Data on Anti-inflammatory Activity:

The anti-inflammatory activity of curcuminoids can be quantified by determining their IC₅₀ values for the inhibition of inflammatory responses. For instance, the IC₅₀ value for the anti-inflammatory activity of curcumin, as measured by the inhibition of protein denaturation, has been reported.[9] Studies on curcumin analogs have also reported IC₅₀ values for the inhibition of NF-κB.[7]

Experimental Workflows and Signaling Pathways

Caption: Workflow for the synthesis and purification of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and purification of this compound, providing a solid foundation for researchers and drug development professionals. The demethylation of curcumin followed by chromatographic and crystallization techniques offers a reliable route to obtain this promising bioactive compound. Furthermore, understanding its mechanism of action, particularly its inhibitory effect on the NF-κB signaling pathway, is crucial for exploring its full therapeutic potential in various inflammatory and disease models. The provided experimental frameworks can be adapted and optimized to suit specific laboratory settings and research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. updatepublishing.com [updatepublishing.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Purification of Curcumin from Ternary Extract-Similar Mixtures of Curcuminoids in a Single Crystallization Step | MDPI [mdpi.com]

- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 8. Activation of Transcription Factor NF-κB Is Suppressed by Curcumin (Diferuloylmethane) (*) | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Di-O-demethylcurcumin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-O-demethylcurcumin, more commonly known as bisdemethoxycurcumin (B1667434) (BDMC), is a principal curcuminoid found in the rhizome of Curcuma longa (turmeric). As a structural analog of curcumin (B1669340), BDMC has garnered significant scientific interest due to its distinct chemical properties and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound. It includes a detailed summary of its quantitative data, methodologies for its synthesis and analysis, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a symmetric diarylheptanoid that is structurally distinguished from curcumin by the absence of methoxy (B1213986) groups on its two aromatic rings. This structural modification significantly influences its polarity, stability, and biological activity.

-

Systematic Name: (1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione[1]

-

Synonyms: Bisdemethoxycurcumin, Curcumin III, Didemethoxycurcumin[1]

-

CAS Number: 33171-05-0[1]

The structure of this compound consists of two 4-hydroxyphenyl groups linked by a seven-carbon chain containing a β-diketone moiety. This β-diketone group can exist in keto-enol tautomeric forms, which plays a crucial role in its chemical reactivity and biological functions.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and bioavailability. The absence of methoxy groups makes it more polar than curcumin.

| Property | Value | Source(s) |

| Physical Form | Crystalline Powder | [1] |

| Color | Yellow to Orange | [1] |

| Melting Point | 221-231 °C | [1][2][4][5] |

| Solubility | ||

| Water | Insoluble/Poor | [1][6][7] |

| Ethanol | 23-25 mg/mL | [7] |

| DMSO | 62 mg/mL (201.08 mM) | [7] |

| Methanol (B129727) | Soluble | [4] |

| Acetone | Soluble | [8] |

| Ethyl Acetate (B1210297) | Soluble | [9] |

| Density | 1.285 - 1.3 g/cm³ | [5][10] |

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize key quantitative data related to these activities.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway.

| Assay | Cell Line | IC₅₀ Value | Source(s) |

| NF-κB Inhibition (LPS-induced) | RAW264.7 | 8.3 ± 1.6 µM | [11] |

| NF-κB Inhibition (RANKL-induced) | RAW264.7 | 2.3 µM | [11] |

| Apoptosis Induction | HFLS-RA | 38.8 µM | [12] |

Antioxidant Activity

This compound's antioxidant properties are due to its ability to scavenge free radicals.

| Assay | IC₅₀ Value | Source(s) |

| DPPH Radical Scavenging | 17.94 ± 0.06 µg/mL | [13] |

| ABTS Radical Scavenging | 2.86 ± 0.05 µg/mL | [14] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Source(s) |

| SW-620 | Colorectal Adenocarcinoma | > 50 µM | [13] |

| AGS | Gastric Adenocarcinoma | 57.2 µM | [13] |

| HepG2 | Hepatocellular Carcinoma | 64.7 µM | [13] |

| LN229 | Glioma | 26.77 µM | [15] |

| GBM8401 | Glioma | 32.43 µM | [15] |

| A549 (in combination with Icotinib) | Non-small Cell Lung Cancer | Synergistic effects observed | [16] |

Key Signaling Pathways

This compound modulates several critical signaling pathways involved in inflammation, oxidative stress, and cancer.

Inhibition of NF-κB Signaling Pathway

This compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[11][17][18]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of Nrf2 Signaling Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. BDMC can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[19][20]

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound (Aldol Condensation)

A common method for the synthesis of this compound involves a base-catalyzed aldol (B89426) condensation between 4-hydroxybenzaldehyde (B117250) and 2,4-pentanedione.[21][22]

Materials:

-

4-hydroxybenzaldehyde

-

2,4-pentanedione (acetylacetone)

-

Tributyl borate (B1201080)

-

N-butylamine

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Hydrochloric acid (HCl) for neutralization

-

Solvents for purification (e.g., ethanol, hexane)

General Procedure:

-

Protection of Aldehyde (Optional but recommended): The hydroxyl group of 4-hydroxybenzaldehyde can be protected (e.g., by acetylation) to prevent side reactions.[21]

-

Condensation Reaction: In a suitable flask, dissolve 4-hydroxybenzaldehyde and 2,4-pentanedione in a solvent like ethyl acetate. Add tributyl borate and stir the mixture. Slowly add a base, such as n-butylamine, dropwise to the reaction mixture while stirring. The reaction is typically carried out at room temperature and may be left to stir overnight.[21]

-

Work-up: After the reaction is complete, the mixture is quenched, often by adding it to ice and neutralizing with an acid like HCl. The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄).[21]

-

Purification: The crude product is obtained by evaporating the solvent. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel using a solvent system like hexane-ethyl acetate.[21]

Caption: General workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.[13][23][24]

Materials:

-

This compound (BDMC)

-

DPPH radical

-

Methanol or ethanol

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare a series of dilutions of BDMC in the same solvent.

-

Reaction: In a cuvette or a 96-well plate, mix the DPPH solution with different concentrations of the BDMC solution. A control containing only the DPPH solution and the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with BDMC.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of BDMC.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, make it a compelling candidate for further investigation in the context of various chronic diseases. While its low aqueous solubility presents a challenge for bioavailability, ongoing research into novel formulation and delivery strategies may unlock its full therapeutic potential. This technical guide provides a solid foundation of its chemical and biological properties to aid researchers in their future studies of this intriguing curcuminoid.

References

- 1. Bisdemethoxycurcumin 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. nacchemical.com [nacchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. BISDEMETHOXYCURCUMIN [chembk.com]

- 5. Bisdemethoxycurcumin - Wikipedia [en.wikipedia.org]

- 6. Nutraceutical Value of Pure Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]

- 10. Bisdemethoxycurcumin | CAS#:24939-16-0 | Chemsrc [chemsrc.com]

- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bisdemethoxycurcumin Enhances the Sensitivity of Non-small Cell Lung Cancer Cells to Icotinib via Dual Induction of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bisdemethoxycurcumin, a curcumin, protects chondrocytes, and reduces cartilage inflammation via the NRF2/HO-1/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

Di-O-demethylcurcumin: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-demethylcurcumin (BDMC), a natural derivative of curcumin, has garnered significant attention for its potent neuroprotective properties. Emerging research indicates its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects in neuronal cells. We will delve into the core signaling pathways it modulates, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to investigate its neuroprotective capabilities.

Core Mechanism of Action in Neuronal Cells

This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract oxidative stress, neuroinflammation, and apoptosis. In neuronal cells, particularly in models of Alzheimer's disease-related neurotoxicity, BDMC has been shown to modulate several key signaling pathways.

Attenuation of Neuroinflammation via NF-κB Signaling Inhibition

This compound demonstrates potent anti-inflammatory activity by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In the context of amyloid-beta (Aβ)-induced neurotoxicity, BDMC prevents the degradation of IκBα, the inhibitory protein of NF-κB.[1] This action subsequently blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1] By inhibiting NF-κB activation, this compound downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO).[1][2]

Enhancement of Antioxidant Defense through Nrf2 Pathway Activation

A cornerstone of this compound's neuroprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Treatment with BDMC promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1][3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their increased expression.[1] This includes key enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[1]

Prevention of Apoptosis via Mitochondrial and ER Stress Pathways

This compound protects neuronal cells from programmed cell death (apoptosis) induced by neurotoxic stimuli like Aβ.[4][5] It achieves this by modulating both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress-mediated apoptotic pathways.[4]

Mitochondrial Pathway: BDMC increases the ratio of the anti-apoptotic protein Bcl-xL to the pro-apoptotic protein Bax.[4] This prevents the release of cytochrome c from the mitochondria into the cytoplasm, thereby inhibiting the activation of caspase-9 and the subsequent executioner caspase-3.[4]

ER Stress Pathway: this compound has been shown to reduce the expression of key ER stress markers.[5] This includes the phosphorylation of PERK and IRE1, as well as the expression of ATF6, CHOP, and cleaved caspase-12.[5] By mitigating ER stress, BDMC prevents the initiation of the ER-specific apoptotic cascade.[4][5]

Data Summary

The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on Cell Viability and ROS Production in Aβ25-35-Treated SK-N-SH Cells

| Treatment Condition | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of Aβ25-35 alone) |

| Control | - | 100 | - |

| Aβ25-35 | 10 | Decreased | 100 |

| BDMC + Aβ25-35 | 2 | Increased | Decreased |

| BDMC + Aβ25-35 | 4 | Increased | Decreased |

| BDMC + Aβ25-35 | 8 | Increased | Decreased |

Data synthesized from findings indicating a concentration-dependent increase in cell viability and decrease in ROS levels with BDMC pretreatment.[1][4]

Table 2: Modulation of Apoptotic and ER Stress Markers by this compound in Aβ25-35-Treated SK-N-SH Cells

| Protein Target | Effect of BDMC Pretreatment |

| Bcl-xL/Bax Ratio | Increased[4] |

| Cytochrome c | Reduced[4] |

| Cleaved Caspase-9 | Reduced[4] |

| Cleaved Caspase-3 | Reduced[4] |

| p-PERK | Reduced[5] |

| p-eIF2α | Reduced[5] |

| p-IRE1 | Reduced[5] |

| XBP-1 | Reduced[5] |

| ATF6 | Reduced[5] |

| CHOP | Reduced[5] |

| Cleaved Caspase-12 | Reduced[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Treatment Protocol:

-

Seed SK-N-SH cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 2, 4, 8 µM) for 2 hours.[4][5]

-

Induce neurotoxicity by adding Aβ25-35 peptide (10 µM) to the culture medium.[4][5]

-

Incubate for the desired time period (e.g., 24 hours).[2]

-

Cell Viability Assay (MTS Assay)

-

Principle: Measures the metabolic activity of viable cells.

-

Procedure:

-

Following treatment, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well of a 96-well plate.[5][7]

-

Incubate the plate for 1-4 hours at 37°C.[7]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Probe: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]

-

Procedure:

-

After treatment, wash the cells with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA solution for 30 minutes at 37°C.[8]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.[8]

-

Western Blot Analysis

-

Purpose: To determine the expression levels of specific proteins.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, NF-κB p65, IκBα, HO-1, Bcl-xL, Bax, caspases) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Apoptosis Assay (Flow Cytometry)

-

Staining: Annexin V-FITC and Propidium Iodide (PI).

-

Procedure:

-

Harvest the treated cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent, operating through a sophisticated network of signaling pathways to mitigate the cellular damage characteristic of neurodegenerative diseases. Its ability to concurrently inhibit neuroinflammation, bolster antioxidant defenses, and prevent apoptotic cell death underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research into the clinical applications of this compound and the development of novel neuroprotective strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. sci-database.hcu.ac.th [sci-database.hcu.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. Association of Neuroprotective Effect of this compound on Aβ25-35-Induced Neurotoxicity with Suppression of NF-κB and Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects SK-N-SH cells against mitochondrial and endoplasmic reticulum-mediated apoptotic cell death induced by Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin’s membrane localization and disruptive effects on cellular processes - insights from neuroblastoma, leukemic cells, and Langmuir monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Di-O-demethylcurcumin: A Technical Guide for Researchers

Introduction

Di-O-demethylcurcumin (DODC) is a curcuminoid and a metabolite of curcumin (B1669340), the principal bioactive compound in turmeric (Curcuma longa). While curcumin has been extensively studied for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, its clinical utility is often hampered by poor bioavailability and rapid metabolism. This has led to a growing interest in its metabolites and analogs, such as DODC, which may exhibit enhanced biological activities and more favorable pharmacokinetic profiles. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound, with a focus on its potential therapeutic applications. It is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

While extensive quantitative data for this compound's anticancer activity is still emerging, studies on related curcumin analogs provide valuable insights into its potential. The anticancer effects of curcuminoids are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

Table 1: Comparative Anticancer Activity (IC50 Values) of Curcumin and its Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Curcumin | MCF-7 | Breast Cancer | 75 | [1] |

| Curcumin | MDA-MB-231 | Breast Cancer | 25 | [1] |

| Curcumin | A549 | Lung Cancer | 11.2 | [2] |

| Curcumin | HCT-116 | Colon Cancer | 10 | [2] |

| Curcumin | U-87 | Glioblastoma | 11.6 | [3] |

| Curcumin Analog | MCF-7 | Breast Cancer | 4.95 | [4] |

| Curcumin Analog | MCF-7 | Breast Cancer | 0.61 | [4] |

Note: Specific IC50 values for this compound are not widely reported in the currently available literature. The data presented for "Curcumin Analogs" are from studies on other derivatives and are included for comparative purposes.

Induction of Apoptosis

The pro-apoptotic effects of curcuminoids are a cornerstone of their anticancer activity. This programmed cell death is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in these pathways include the Bcl-2 family of proteins and caspases. While direct studies on this compound are limited, research on curcumin demonstrates its ability to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

In Vivo Antitumor Efficacy

In vivo studies are crucial for validating the therapeutic potential of anticancer compounds. While specific xenograft models using this compound are not extensively documented, studies on demethoxycurcumin (B1670235) (DMC), a closely related analog, have shown significant antitumor effects. For instance, in a HeLa cell xenograft model in nude mice, intraperitoneal administration of DMC at doses of 30 mg/kg and 50 mg/kg significantly reduced tumor weights and volumes[5]. Similarly, curcumin has been shown to inhibit tumor growth in various xenograft models, including glioblastoma and Burkitt's lymphoma[2][3]. These findings suggest that this compound may also possess in vivo antitumor activity, warranting further investigation.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, in some cases exceeding that of curcumin. A key mechanism of its anti-inflammatory action is the inhibition of nitric oxide (NO) production in activated macrophages.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) | Citation |

| Curcumin | RAW 264.7 | LPS + IFN-γ | 6 | [6] |

| Curcumin Pyrazole (B372694) | RAW 264.7 | LPS | 3.7 | [7] |

The anti-inflammatory effects of curcuminoids are largely mediated through the suppression of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Antioxidant Activity

The antioxidant properties of curcuminoids contribute significantly to their protective effects against various diseases. These compounds can scavenge free radicals and enhance the body's endogenous antioxidant defense mechanisms.

Table 3: Comparative Antioxidant Activity

| Compound | Assay | IC50 or Value | Citation |

| Curcumin | DPPH Scavenging | 53 µM | [8] |

| Curcumin | DPPH Scavenging | 1.08 µg/mL | |

| Curcumin | FRAP | 1240 µM Fe(II)/g | |

| Nanocurcumin | DPPH Scavenging | 0.68 µg/mL | [9] |

Note: Specific quantitative antioxidant data for this compound from DPPH and FRAP assays is not available in the provided search results. The data for curcumin and nanocurcumin are presented for reference.

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a result of its ability to interact with and modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, cell survival, and immunity. In many pathological conditions, including cancer and chronic inflammation, this pathway is constitutively active. This compound, like curcumin, is a potent inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory and pro-survival genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. richardbeliveau.org [richardbeliveau.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. scitepress.org [scitepress.org]

A Technical Guide to the Neuroprotective Effects of Di-O-demethylcurcumin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-O-demethylcurcumin (DODC), a derivative of curcumin, has emerged as a promising neuroprotective agent with significant potential for the development of therapeutics against neurodegenerative diseases. This technical guide provides an in-depth overview of the core mechanisms underlying the neuroprotective effects of DODC, with a particular focus on its activity in models of amyloid-beta (Aβ)-induced neurotoxicity. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols for replication and further investigation, and visualizes the critical signaling pathways and workflows. The primary mechanism of action for DODC involves the dual modulation of the NF-κB and Nrf2 signaling pathways, leading to a potent anti-inflammatory and antioxidant response.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects primarily by mitigating oxidative stress and neuroinflammation, two key pathological features of neurodegenerative disorders such as Alzheimer's disease.[1] Preclinical studies have demonstrated that pretreatment with DODC can significantly enhance neuronal cell viability and reduce the production of reactive oxygen species (ROS) in the presence of neurotoxic stimuli like amyloid-beta peptides.[1]

The foundational mechanisms of DODC's neuroprotective action are centered on two critical signaling pathways:

-

Inhibition of the NF-κB Signaling Pathway: DODC suppresses the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action attenuates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO).[1]

-

Activation of the Nrf2 Signaling Pathway: DODC promotes the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2) from the cytoplasm to the nucleus.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of a suite of cytoprotective genes.[1]

Quantitative Data on the Neuroprotective Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound against amyloid-beta (Aβ₂₅₋₃₅)-induced neurotoxicity in human neuroblastoma SK-N-SH cells.

Table 1: Effect of this compound on Cell Viability and Oxidative Stress

| Parameter | Condition | DODC Concentration (µM) | Result |

| Cell Viability (% of Control) | Aβ₂₅₋₃₅ (10 µM) | 0 | 55.2 ± 2.1 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | 68.4 ± 2.5 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | 79.1 ± 3.2 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | 88.6 ± 3.5 | |

| Intracellular ROS (% of Control) | Aβ₂₅₋₃₅ (10 µM) | 0 | 210.5 ± 10.2 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | 165.3 ± 8.7 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | 135.8 ± 7.1 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | 115.4 ± 6.3 |

* p < 0.05 compared to Aβ₂₅₋₃₅ alone

Table 2: Modulation of Nrf2 Pathway Proteins by this compound

| Protein | Condition | DODC Concentration (µM) | Relative Expression (Fold Change vs. Control) |

| Nrf2 (Nuclear) | Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | ~2.5 |

| HO-1 | Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | ~1.8 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | ~2.4 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | ~3.1 | |

| NQO1 | Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | ~1.5 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | ~2.1 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | ~2.8 | |

| GCLC | Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | ~1.6 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | ~2.2 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | ~2.9 |

* p < 0.05 compared to Aβ₂₅₋₃₅ alone

Table 3: Effect of this compound on Antioxidant Enzyme Activity and Inflammatory Markers

| Parameter | Condition | DODC Concentration (µM) | Result |

| SOD Activity (% of Control) | Aβ₂₅₋₃₅ (10 µM) | 0 | 60.3 ± 3.1 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | 75.1 ± 3.8 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | 85.6 ± 4.2 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | 95.2 ± 4.9 | |

| Nitric Oxide Production (% of Control) | Aβ₂₅₋₃₅ (10 µM) | 0 | 250.7 ± 12.5 |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 2 | 180.4 ± 9.1 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 4 | 140.2 ± 7.3 | |

| Aβ₂₅₋₃₅ (10 µM) + DODC | 8 | 110.9 ± 5.8 |

* p < 0.05 compared to Aβ₂₅₋₃₅ alone

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for DODC neuroprotection assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies employed in key studies investigating the neuroprotective effects of this compound.

Cell Culture and Reagents

-

Cell Line: Human neuroblastoma SK-N-SH cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound (DODC) Preparation: DODC is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in culture medium to the final working concentrations (2, 4, and 8 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Amyloid-Beta (Aβ₂₅₋₃₅) Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and incubated at 37°C for 7 days to induce aggregation before being diluted to the final working concentration of 10 µM in serum-free medium.

Induction of Neurotoxicity and DODC Treatment

-

Seed SK-N-SH cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Culture the cells until they reach approximately 80% confluency.

-

Pre-treat the cells with varying concentrations of DODC (2, 4, and 8 µM) or vehicle (DMSO) for 2 hours.

-

Following pretreatment, expose the cells to 10 µM of aggregated Aβ₂₅₋₃₅ for 24 hours. Control groups should include untreated cells and cells treated with vehicle or DODC alone.

Cell Viability Assay (MTT Assay)

-

After the 24-hour incubation with Aβ₂₅₋₃₅, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

Express ROS levels as a percentage of the untreated control.

Western Blot Analysis

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, GCLC, p65, IκBα, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Superoxide (B77818) Dismutase (SOD) Activity Assay

-

Homogenize the treated cells and centrifuge to obtain the supernatant.

-

Determine the protein concentration of the supernatant.

-

Measure SOD activity using a commercially available SOD assay kit, which typically measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

-

Express SOD activity as units per milligram of protein.

Nitric Oxide (NO) Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate for 15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its potent anti-inflammatory and antioxidant activities, primarily mediated by the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of DODC in neurodegenerative diseases. Future research should focus on in vivo studies to validate these findings, investigate the pharmacokinetic and pharmacodynamic properties of DODC, and explore its efficacy in various animal models of neurodegeneration. Optimization of delivery systems to enhance its bioavailability and blood-brain barrier penetration will also be crucial for its clinical translation.

References

Di-O-demethylcurcumin: A Technical Guide to its Modulation of Nrf2 and NF-κB Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-O-demethylcurcumin, also known as Bisdemethoxycurcumin (BDMC), is a natural curcuminoid found in the rhizome of Curcuma longa (turmeric).[1][2] Emerging research has highlighted its potent biological activities, particularly its ability to modulate key signaling pathways involved in inflammation and oxidative stress: the Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases.[3] this compound has been identified as a potent inhibitor of this pathway.

Mechanism of Action

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process unmasks the nuclear localization sequence of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][3]

This compound has been shown to inhibit NF-κB activation, although its precise mechanism appears to differ from that of curcumin (B1669340) and demethoxycurcumin (B1670235) (DMC). While curcumin and DMC may require oxidative activation to become reactive electrophiles that can covalently modify components of the NF-κB pathway, BDMC appears to act without the need for such oxidation.[1][4] Studies have shown that BDMC can inhibit the phosphorylation of IKKβ and the NF-κB p65 subunit, as well as prevent the degradation of IκBα.[1] However, some research suggests that its potent inhibition of NF-κB activity occurs with only slight effects on the phosphorylation of IKKβ and p65, indicating other potential mechanisms of action may be at play.[1]

Quantitative Data: Inhibition of NF-κB Activity

The inhibitory potency of this compound on NF-κB activity has been quantified in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BDMC and related curcuminoids.

| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |

| This compound (BDMC) | RAW264.7 | LPS | Luciferase Reporter | 8.3 ± 1.6 | [1] |

| Curcumin | RAW264.7 | LPS | Luciferase Reporter | 18.2 ± 3.9 | [1] |

| Demethoxycurcumin (DMC) | RAW264.7 | LPS | Luciferase Reporter | 12.1 ± 7.2 | [1] |

| Turmeric Extract | RAW264.7 | LPS | Luciferase Reporter | 14.5 ± 2.9 | [1] |

| This compound (BDMC) | RAW264.7 | RANKL | TRAP-positive osteoclasts | 2.3 | [1] |

| Curcumin | RAW264.7 | RANKL | TRAP-positive osteoclasts | 3.2 | [1] |

| Demethoxycurcumin (DMC) | RAW264.7 | RANKL | TRAP-positive osteoclasts | 3.1 | [1] |

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound (BDMC).

Modulation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress.[5] this compound is a potent activator of this protective pathway.

Mechanism of Action

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[6] Upon exposure to oxidative or electrophilic stress, or to activators like this compound, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]

Studies have demonstrated that this compound significantly activates the Nrf2 signaling pathway in various cell types, including chondrocytes and cardiomyocytes.[8][9] This activation leads to increased expression of downstream targets like HO-1, which contributes to the antioxidant and anti-inflammatory effects of BDMC.[8][9][10] The activation of Nrf2 by BDMC has been linked to the PI3K/AKT signaling pathway in cardiomyocytes.[9]

Quantitative Data: Nrf2 Activation

While direct IC50 or EC50 values for Nrf2 activation by BDMC are not as commonly reported as for NF-κB inhibition, studies have quantified the induction of Nrf2 target genes.

| Treatment | Cell Line | Measured Effect | Fold Induction/Change | Reference |

| BDMC | ATDC-5 chondrocytes | Nrf2 protein expression | Significant increase | [10] |

| BDMC | ATDC-5 chondrocytes | HO-1 protein expression | Significant increase | [10] |

| BDMC | H9c2 cardiomyocytes | HO-1 protein expression | Dose-dependent increase | [9] |

Signaling Pathway Diagram

Caption: Activation of the Nrf2 signaling pathway by this compound (BDMC).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of this compound on the NF-κB and Nrf2 pathways.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the inhibition of NF-κB transcriptional activity.

-

Cell Line: RAW264.7 or HEK293 cells stably transfected with a luciferase reporter construct under the control of an NF-κB response element.

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (BDMC) stock solution (in DMSO).

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

-

Phosphate-Buffered Saline (PBS).

-

Luciferase Assay Reagent.

-

White, opaque 96-well cell culture plates.

-

Luminometer.

-

-

Protocol:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[3]

-

Compound Treatment: Prepare serial dilutions of BDMC in culture medium. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium and add the BDMC dilutions to the wells. Include vehicle control (DMSO) wells. Incubate for 1 hour.[3]

-

Stimulation: Add LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to all wells except for the unstimulated control. Incubate for 6 hours.[3]

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of NF-κB inhibition for each BDMC concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BDMC and fitting the data to a dose-response curve.[3]

-

Nrf2/ARE-Luciferase Reporter Assay

This assay quantifies the ability of a compound to induce Nrf2 transcriptional activity.

-

Cell Line: AREc32 (a stably transfected MCF7 cell line) or another suitable cell line containing an ARE-luciferase reporter construct.[11]

-

Materials:

-

Complete cell culture medium.

-

This compound (BDMC) stock solution (in DMSO).

-

Positive control (e.g., tert-butylhydroquinone (B1681946) (tBHQ) or CDDO-Im).[11]

-

Luciferase Assay Reagent.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Protocol:

-

Cell Seeding: Seed the ARE reporter cells into a 96-well or 384-well plate and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of BDMC, a positive control, and a vehicle control (DMSO) for 18-24 hours.[11][12]

-

Luminescence Measurement: Equilibrate the plate to room temperature and add the luciferase assay reagent to each well.[12] Measure luminescence using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence of treated wells by the average luminescence of the vehicle control wells.

-

Western Blot Analysis for Pathway Proteins

This technique is used to detect and quantify changes in the protein levels of key signaling molecules.

-

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW264.7 for NF-κB, ATDC-5 for Nrf2) and treat with BDMC and/or a stimulus (e.g., LPS) for the desired time.

-

Protein Extraction: Prepare whole-cell, cytoplasmic, and nuclear extracts using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKKβ, IκBα, phospho-p65, Nrf2, HO-1, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

-

Experimental Workflow Diagram

References

- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drperlmutter.com [drperlmutter.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 7. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]

- 8. Bisdemethoxycurcumin, a curcumin, protects chondrocytes, and reduces cartilage inflammation via the NRF2/HO-1/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bisdemethoxycurcumin, a curcumin, protects chondrocytes, and reduces cartilage inflammation via the NRF2/HO‐1/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In Vitro Bioactivity of Di-O-demethylcurcumin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-demethylcurcumin (DDC), a derivative of curcumin (B1669340), is emerging as a compound of significant interest in pharmacological research. This technical guide delves into the in vitro bioactivity of DDC, presenting a consolidated overview of its anti-inflammatory, antioxidant, and anticancer properties. By providing detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action, this document serves as a comprehensive resource for researchers exploring the therapeutic potential of this promising molecule.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the in vitro bioactivity of this compound, facilitating a clear comparison of its efficacy in various assays.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Key Parameter | Value | Reference |

| IL-6 Production Inhibition | Human Gingival Fibroblasts (HGFs) | EC50 | 2.18 ± 0.07 µg/mL | [1] |

Table 2: Anticancer Activity of this compound

| Compound | Cell Line | IC50 | Reference |

| Curcumin | A549 (Lung Cancer) | 33 µM (MTT assay) | [2] |

| Curcumin | MCF-7 (Breast Cancer) | 19.85 µM (24h), 11.21 µM (48h) | [3] |

| Curcumin | MDA-MB-231 (Breast Cancer) | 23.29 µM (24h), 18.62 µM (48h) | [3] |

Table 3: Antioxidant Activity of this compound

Specific quantitative data for the antioxidant activity of this compound (e.g., IC50 in DPPH assay, ORAC value) is not explicitly detailed in the reviewed literature. The data for curcumin is provided for comparative context.

| Compound | Assay | IC50 / Value | Reference |

| Curcumin | DPPH Radical Scavenging | ~53 µM | [1] |

| Curcumin | ORAC | ~14,981 µmol TE/g | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Curcuminoids, including likely DDC, can inhibit this pathway at multiple points.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like curcuminoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring the protein content of adherent cells.

Workflow:

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Anti-inflammatory Activity: Nitric Oxide (NO) Production via Griess Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).

Protocol:

-

Cell Culture and Treatment: Plate microglial cells (e.g., BV2) in a 96-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control containing only DPPH and the solvent is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to the control.

Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Protocol:

-

Sample and Reagent Preparation: Prepare dilutions of this compound and a Trolox standard in a suitable buffer. Prepare a fluorescein (B123965) working solution.

-

Reaction Setup: In a black 96-well plate, add the sample or standard followed by the fluorescein solution. Incubate at 37°C.

-

Initiation of Reaction: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (AAPH), to initiate the reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence decay kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

Conclusion

The in vitro evidence presented in this technical guide highlights the significant bioactivity of this compound as an anti-inflammatory and antioxidant agent, with potential applications in anticancer research. Its ability to modulate the NF-κB and Nrf2 signaling pathways underscores its pleiotropic effects. While further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential, the data and protocols provided herein offer a solid foundation for continued investigation into this promising natural compound derivative. The lack of extensive quantitative data, particularly in the realm of its anticancer effects, represents a key area for future research.

References

- 1. asianpubs.org [asianpubs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the Anti-Oxidant Capacity of Curcumin Glucuronides, the Major Curcumin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Di-O-demethylcurcumin: A Comprehensive Technical Guide on its Role as a Curcumin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), the principal curcuminoid in turmeric, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. This technical guide provides an in-depth exploration of Di-O-demethylcurcumin (also known as Bisdemethylcurcumin), a key intestinal metabolite of curcumin. Emerging evidence suggests that this metabolite not only contributes to but may even surpass the parent compound in certain biological activities, particularly in neuroprotection and anti-inflammatory responses. This document details the metabolic formation, biological functions, and underlying signaling pathways of this compound. Furthermore, it provides a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Curcumin is a polyphenolic compound extracted from the rhizome of Curcuma longa. While its therapeutic properties are well-documented, its clinical application is hampered by low oral bioavailability.[1] Following oral ingestion, curcumin undergoes extensive metabolism in the intestine and liver.[2] One of the significant metabolic pathways is demethylation, mediated by the human intestinal microbiota, leading to the formation of this compound.[3] This metabolite has demonstrated potent biological activities, including neuroprotective and anti-inflammatory effects that are, in some cases, more pronounced than those of curcumin itself.[4][5] Understanding the pharmacology of this compound is therefore crucial for elucidating the complete mechanistic profile of curcumin's therapeutic benefits.

Biochemical Profile and Metabolism

This compound is formed from curcumin through the enzymatic cleavage of the two methoxy (B1213986) groups on its aromatic rings. This biotransformation is primarily carried out by gut microbial enzymes.[3][6] Specifically, the human intestinal bacterium Blautia sp. MRG-PMF1 has been identified as capable of metabolizing curcumin into demethylated derivatives.[3]

The chemical structures of curcumin and this compound are presented below:

-

Curcumin: (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

-

This compound: (1E,6E)-1,7-Bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione

The removal of the methyl groups increases the polarity of the molecule, which may influence its absorption, distribution, and interaction with molecular targets.

Metabolic Pathway of Curcumin to this compound

The metabolic conversion of curcumin to this compound is a stepwise demethylation process.

References

- 1. Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Frontiers | Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry [frontiersin.org]

- 6. Association of Neuroprotective Effect of this compound on Aβ25-35-Induced Neurotoxicity with Suppression of NF-κB and Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Curcuminoid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific attention for its broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. Despite its potential, the clinical application of curcumin is often hampered by poor bioavailability and rapid metabolism. This has spurred extensive research into the synthesis and evaluation of curcuminoid analogs with improved potency and pharmacokinetic profiles. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the SAR of curcuminoid analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers in the field of drug discovery and development.

Structure-Activity Relationship of Curcuminoid Analogs

The core structure of curcumin consists of two aryl rings bearing phenolic hydroxyl and methoxy (B1213986) groups, connected by a seven-carbon α,β-unsaturated β-diketone linker. Modifications at these three key regions—the aryl rings, the linker, and the β-diketone moiety—have profound effects on the biological activity of the resulting analogs.

Anticancer Activity

The anticancer effects of curcuminoids are mediated through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis. The SAR for anticancer activity is multifaceted, with specific structural features enhancing potency against various cancer cell lines.

Key Structural Features for Anticancer Activity:

-

The β-Diketone Moiety: This moiety is crucial for the metal-chelating and antioxidant properties of curcumin, which contribute to its anticancer effects. The enol form is considered the more active tautomer.[1]

-

Aryl Ring Substituents: The presence and position of hydroxyl and methoxy groups on the phenyl rings significantly influence activity. O-methoxy substitution has been found to be effective in suppressing NF-κB, a key regulator of inflammation and cancer progression.[2] Analogs with 4-hydroxy-3-methoxyphenyl groups, similar to curcumin, often exhibit potent cytotoxicity.

-

The Linker Chain: Modification of the seven-carbon linker has led to the development of more potent analogs. For instance, creating a more rigid structure, such as incorporating a pyrazole (B372694) ring, can enhance anticancer activity. Monocarbonyl analogs of curcumin have also shown promise, overcoming the instability of the β-diketone moiety.[3]